Carbétocine

Vue d'ensemble

Description

La carbétocine est un analogue synthétique de l'ocytocine, principalement utilisé pour contrôler les hémorragies post-partum et les saignements après l'accouchement . Elle imite l'action de l'ocytocine en provoquant la contraction de l'utérus, ce qui aide à prévenir les saignements excessifs . La this compound est commercialisée sous diverses marques, notamment Duratocin et Pabal .

Applications De Recherche Scientifique

Carbetocin has several scientific research applications, including:

Mécanisme D'action

Safety and Hazards

Carbetocin is harmful and sensitizing, and may harm the unborn child . It is a synthetic analogue of Oxytocin, which induces uterine contractions and may cause termination of pregnancy . Overexposure can be fatal to the mother and the unborn child . Special caution should always be taken in the handling of biologically active material or materials similar to those . Other safety data sheets also provide similar safety and hazard information .

Orientations Futures

Carbetocin is being investigated as a potential alternative to oxytocin . Two current clinical trials on carbetocin and a network meta-analysis ranking of all uterotonic agents, including carbetocin, may provide evidence supporting expansion of the use of the heat stable formulation of carbetocin in PPH prevention . Carbetocin is recommended to prevent post-partum haemorrhage following caesarean birth in theatre .

Analyse Biochimique

Biochemical Properties

Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . The biochemical interaction between Carbetocin and oxytocin receptors is crucial for its function.

Cellular Effects

Carbetocin exerts its effects on uterine smooth muscle cells. By binding to oxytocin receptors on these cells, it triggers a series of cellular processes that lead to uterine contraction . This can influence cell signaling pathways and potentially impact gene expression related to uterine contraction.

Molecular Mechanism

The molecular mechanism of Carbetocin involves its binding to oxytocin receptors on the smooth musculature of the uterus . This binding results in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone . This is how Carbetocin exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

Carbetocin has been shown to produce sustained uterine contractions within 2 minutes of intravenous injection, lasting for a significant duration . When administered intramuscularly, the sustained uterine contractions last for approximately 11 minutes and the rhythmic contractions for 120 minutes .

Dosage Effects in Animal Models

In veterinary medicine, the recommended doses of Carbetocin range from 0.035-0.07 mg/animal (sheep, goats) to 0.1-0.2 mg/pig and 0.175-0.35 mg/cow . The action of 1 mg Carbetocin is comparable to that of 50 IU oxytocin .

Metabolic Pathways

The metabolic pathway reported for oxytocin, which Carbetocin is an analogue of, involves inactivation by reduction of the disulfide bond in kidney, liver, or lactating mamma followed by mainly renal excretion . A similar excretion must be assumed for Carbetocin, as the structural changes result in higher protease and disulphidase stability but only retard metabolism .

Transport and Distribution

Carbetocin is administered via intravenous or intramuscular routes . It is then distributed throughout the body, where it binds to oxytocin receptors present on the smooth musculature of the uterus .

Subcellular Localization

The subcellular localization of Carbetocin is likely to be at the cell membrane where the oxytocin receptors are located. Upon binding to these receptors, Carbetocin triggers a series of cellular processes leading to uterine contraction .

Méthodes De Préparation

La carbétocine est synthétisée en utilisant une méthode basée sur la cyclisation en phase liquide. Le processus implique l'utilisation de la résine Rink Amide MBHA comme support en phase solide et des acides aminés protégés par Fmoc comme monomères . Les acides aminés sont reliés séquentiellement pour obtenir une résine peptidique linéaire de this compound. Le peptide linéaire est ensuite coupé de la résine à l'aide d'un réactif de coupure, et l'éther tert-butylique de méthyle est ajouté pour précipiter le produit brut . Le peptide linéaire est dissous dans une solution alcaline contenant un agent réducteur, et une réaction de cyclisation par condensation en phase liquide à température ambiante est effectuée. Enfin, la séparation et la purification sont effectuées en utilisant la HPLC préparative pour obtenir le produit cible .

Analyse Des Réactions Chimiques

La carbétocine subit diverses réactions chimiques, notamment:

Substitution: Les acides aminés de la this compound sont protégés par Fmoc, qui peut être substitué pendant le processus de synthèse.

Les réactifs couramment utilisés dans ces réactions comprennent les acides aminés protégés par Fmoc, les agents réducteurs et les réactifs de coupure . Les principaux produits formés à partir de ces réactions sont le peptide this compound souhaité et ses impuretés d'oxydation .

Applications de recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment:

Médecine: La this compound est utilisée pour prévenir les hémorragies post-partum, en particulier après les césariennes.

Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs de l'ocytocine présents sur la musculature lisse de l'utérus . Cette liaison entraîne des contractions rythmiques de l'utérus, une augmentation de la fréquence des contractions existantes et une augmentation du tonus utérin . La teneur en récepteurs de l'ocytocine de l'utérus est très faible à l'état non enceinte et augmente pendant la grossesse, atteignant un pic au moment de l'accouchement .

Comparaison Avec Des Composés Similaires

La carbétocine est similaire à d'autres analogues de l'ocytocine, tels que:

Misoprostol: Le misoprostol est un autre agent utérotonique utilisé pour prévenir les hémorragies post-partum.

La spécificité de la this compound réside dans sa stabilité à la chaleur et sa durée d'action plus longue par rapport à l'ocytocine .

Propriétés

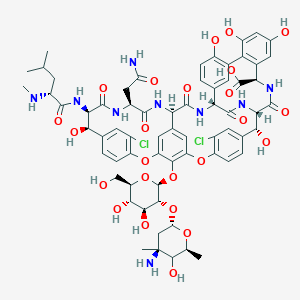

| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbetocin involves the condensation of two amino acids, namely tyrosine and isoleucine, followed by the addition of a carboxymethyl group to the tyrosine residue. This is achieved through a series of chemical reactions.", "Starting Materials": [ "L-Tyrosine", "L-Isoleucine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Methyl chloroformate", "Sodium hydroxide (NaOH)", "Methanol", "Acetonitrile", "Diethyl ether", "Hydrochloric acid (HCl)" ], "Reaction": [ "1. Protection of the carboxyl group of L-tyrosine using DCC and NHS", "2. Coupling of the protected L-tyrosine with L-isoleucine using DCC and NHS", "3. Deprotection of the tyrosine carboxyl group using HCl", "4. Reaction of the deprotected dipeptide with methyl chloroformate to form the carboxymethyl derivative", "5. Purification of the product using column chromatography", "6. Final deprotection of any remaining protecting groups using NaOH and methanol", "7. Recrystallization of the purified product from acetonitrile and diethyl ether" ] } | |

| Carbetocin binds to oxytocin receptors present on the smooth musculature of the uterus, resulting in rhythmic contractions of the uterus, increased frequency of existing contractions, and increased uterine tone. The oxytocin receptor content of the uterus is very low in the non-pregnant state, and increases during pregnancy, reaching a peak at the time of delivery. | |

Numéro CAS |

37025-55-1 |

Formule moléculaire |

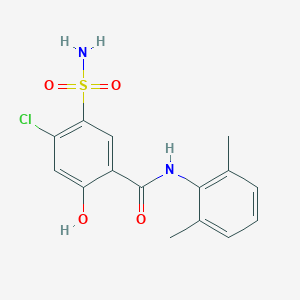

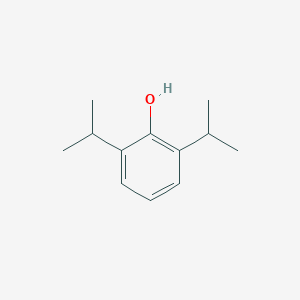

C45H69N11O12S |

Poids moléculaire |

988.2 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t25-,28?,29-,30-,31-,32-,33-,38-/m0/s1 |

Clé InChI |

NSTRIRCPWQHTIA-CPWZVOFUSA-N |

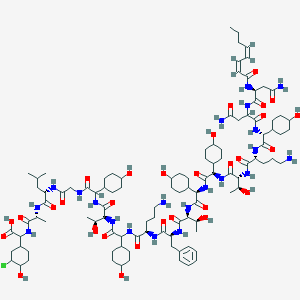

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

SMILES canonique |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

| Carbetocin is a drug used to control postpartum hemorrhage, bleeding after giving birth, since it causes contraction of the uterus. | |

Point d'ébullition |

1477.9±65.0 °C at 760 mmHg |

melting_point |

N/A |

| 37025-55-1 | |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Séquence |

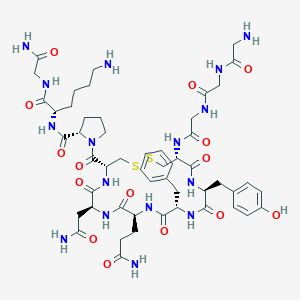

Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2(Disulfide bond) |

Solubilité |

2.65e-02 g/L |

Source |

Synthetic |

Synonymes |

1-deamino-1-monocarba-2-(Tyr(OMe))-oxytocin carbetocin dcomot Depotocin oxytocin, 1-desamino-1-monocarba-(Tyr(OMe))(2)- oxytocin, 1-desamino-1-monocarba-(tyrosine(O-methyl))(2)- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carbetocin exert its uterotonic effect?

A1: Carbetocin acts as a selective agonist of the oxytocin receptor (OXTR) [, ]. Upon binding to OXTR in the myometrium, it triggers a signaling cascade that leads to an increase in intracellular calcium concentration []. This, in turn, promotes myometrial contractility [, ].

Q2: What makes carbetocin's action longer lasting than oxytocin?

A2: Carbetocin possesses structural modifications compared to oxytocin that contribute to its extended half-life and duration of action []. Its terminal elimination half-life when given intravenously is 40 minutes, which is significantly longer than oxytocin's 5 minutes [].

Q3: Does carbetocin interact with other receptors besides OXTR?

A3: While carbetocin exhibits high selectivity for OXTR, research suggests it might act as an antagonist at vasopressin V1a and V1b receptors, although it doesn't activate them [].

Q4: What is the molecular formula and weight of carbetocin?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of carbetocin.

Q5: Is there any spectroscopic data available for carbetocin?

A5: The provided research excerpts do not offer detailed spectroscopic data on carbetocin.

Q6: How does carbetocin's efficacy in preventing PPH compare to oxytocin?

A6: Several studies have demonstrated that carbetocin is at least as effective as oxytocin in preventing PPH, and in certain cases, might even be superior [, , , , , , , ]. Notably, carbetocin has consistently shown a reduction in the need for additional uterotonic agents compared to oxytocin, particularly in cesarean deliveries [, , , , , ].

Q7: Has carbetocin been investigated for applications other than PPH prevention?

A8: Yes, studies have explored carbetocin's potential in managing placental delivery during second-trimester abortions, demonstrating promising results in reducing placental retention and blood loss [].

Q8: Are there ongoing efforts to improve carbetocin formulation and delivery?

A11: While the research excerpts do not provide details on specific formulation strategies for carbetocin, the development of a heat-stable carbetocin formulation [] highlights ongoing efforts to enhance its practicality and accessibility.

Q9: What are some areas where further research on carbetocin is needed?

A12: Despite promising findings, more research is needed to optimize carbetocin dosage [, ], evaluate its long-term safety [, ], explore its cost-effectiveness [], and investigate its potential in managing PPH in specific high-risk groups [, , ].

Q10: Are there any ongoing large-scale clinical trials investigating carbetocin?

A13: Yes, the World Health Organization is conducting a large, multicenter trial comparing heat-stable carbetocin with oxytocin for PPH prevention in vaginal births, aiming to provide more robust evidence on carbetocin's efficacy and safety [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.